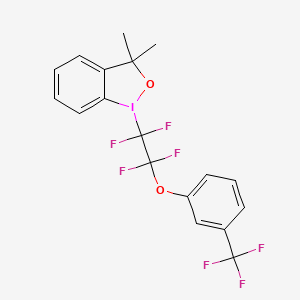
Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent is a specialized chemical reagent used in various organic synthesis reactions. It is known for its unique structure, which includes a trifluoromethyl group and a phenoxy group, making it a valuable tool in modern chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent typically involves multiple steps, including the introduction of the trifluoromethyl group and the phenoxy group. Common reagents used in the synthesis may include trifluoromethyl iodide and phenol derivatives. Reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this reagent may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or other reduced products.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in reactions with this compound may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product.
Major Products
The major products formed from reactions with this compound depend on the type of reaction and the specific conditions used. These products can include a wide range of organic compounds with diverse functional groups.
Applications De Recherche Scientifique
Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and phenoxy groups into molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals and drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent exerts its effects involves the interaction of its functional groups with target molecules. The trifluoromethyl group can enhance the stability and reactivity of the compound, while the phenoxy group can participate in various chemical transformations. Molecular targets and pathways involved may include specific enzymes or receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent: can be compared with other trifluoromethylated reagents and phenoxy compounds.
Trifluoromethyl iodide: A common reagent used to introduce trifluoromethyl groups.
Phenol derivatives: Compounds with phenoxy groups used in various chemical reactions.
Uniqueness
The uniqueness of this compound lies in its combination of trifluoromethyl and phenoxy groups, which provide distinct reactivity and stability compared to other similar compounds.
Propriétés
Formule moléculaire |
C18H14F7IO2 |
|---|---|
Poids moléculaire |
522.2 g/mol |
Nom IUPAC |
3,3-dimethyl-1-[1,1,2,2-tetrafluoro-2-[3-(trifluoromethyl)phenoxy]ethyl]-1λ3,2-benziodoxole |
InChI |
InChI=1S/C18H14F7IO2/c1-15(2)13-8-3-4-9-14(13)26(28-15)17(22,23)18(24,25)27-12-7-5-6-11(10-12)16(19,20)21/h3-10H,1-2H3 |
Clé InChI |
VMUWKMALYVFBQC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2I(O1)C(C(OC3=CC=CC(=C3)C(F)(F)F)(F)F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



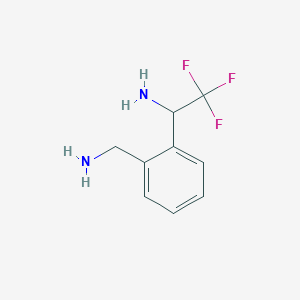
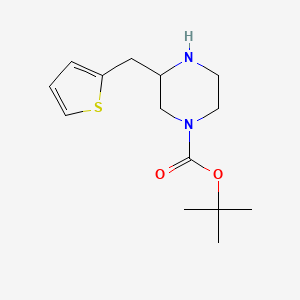
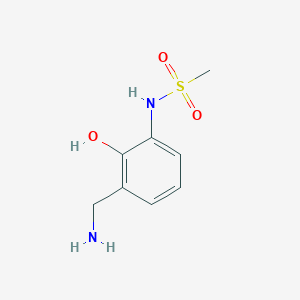

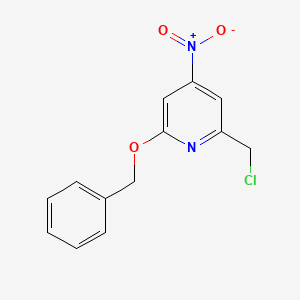
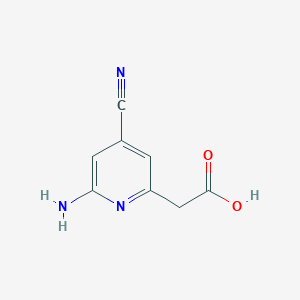

![3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole](/img/structure/B14850773.png)
![3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14850776.png)
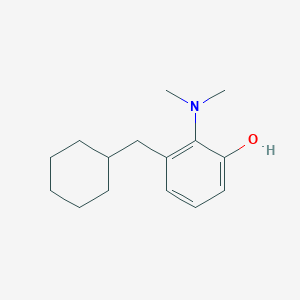

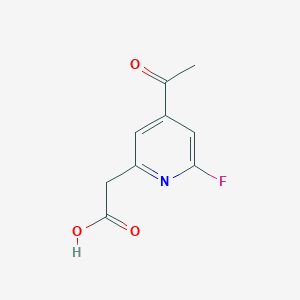
![Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate](/img/structure/B14850804.png)
